molecular formula C6H4O2S B085644 Thiophene-3,4-dicarbaldehyde CAS No. 1073-31-0

Thiophene-3,4-dicarbaldehyde

Cat. No.: B085644
CAS No.: 1073-31-0
M. Wt: 140.16 g/mol
InChI Key: GCYSRLXIEWTZNM-UHFFFAOYSA-N
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Description

Thiophene-3,4-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C6H4O2S. It is characterized by a thiophene ring substituted with two formyl groups at the 3 and 4 positions.

Mechanism of Action

Target of Action

Thiophene-3,4-dicarbaldehyde, also known as TT, is primarily used in the construction of covalent organic frameworks (COFs) due to its electron-rich properties . These COFs are the primary targets of TT and play a crucial role in various chemical reactions, particularly in photocatalysis .

Mode of Action

TT interacts with its targets through a condensation process, forming thienothiophene-based COFs . These COFs, such as TT-TAPB-COF and TT-TAPT-COF, are constructed by the condensation of TT with other compounds like 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) . The interaction of TT with these compounds results in the formation of highly crystalline COFs .

Biochemical Pathways

The biochemical pathways affected by TT primarily involve the oxidation of sulfides to sulfoxides . TT-based COFs, particularly TT-TAPT-COF, exhibit effective light-triggered charge separation and migration, leading to the oxidation of sulfides with molecular oxygen . This process results in the production of corresponding sulfoxides with excellent conversions and selectivities .

Result of Action

The action of TT results in the formation of highly crystalline COFs that exhibit excellent photocatalytic performance . These COFs, particularly TT-TAPT-COF, demonstrate superior performance in the oxidation of sulfides, producing corresponding sulfoxides with high conversions and selectivities .

Action Environment

The action, efficacy, and stability of TT can be influenced by various environmental factors. For instance, the presence of light is crucial for the photocatalytic performance of TT-based COFs . Additionally, the stability of these COFs can be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack formylation of thiophene derivatives. This method uses the Vilsmeier reagent, typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce formyl groups into the thiophene ring .

Industrial Production Methods: Industrial production of this compound often involves optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Thiophene-3,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiophene-3,4-dicarbaldehyde has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Thiophene-3,4-dicarbaldehyde is unique due to the positioning of its formyl groups, which allows for specific reactivity patterns and applications that are not possible with other thiophene derivatives. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

thiophene-3,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O2S/c7-1-5-3-9-4-6(5)2-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYSRLXIEWTZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483946
Record name thiophene-3,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-31-0
Record name thiophene-3,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical reactions of Thiophene-3,4-dicarbaldehyde with aromatic amines and how is the reaction mechanism supported?

A1: this compound (1) exhibits interesting reactivity with aromatic amines depending on the reaction conditions. In the presence of 2-mercaptoethanol, it forms N-aryl-5,6-dihydro-4-oxo-4H-thieno[3,4-c]pyrroles (2) and N-aryl-4-arylimino-5,6-dihydro-4H-thieno[3,4-c]pyrroles (3) []. The reaction mechanism for these transformations has been investigated using labelling experiments and NMR spectral analysis, providing evidence for the proposed pathways [].

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